

molecular structure of 2,5-Dibromo-3,4-dinitrothiophene

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Compound of Interest

Compound Name: 2,5-Dibromo-3,4-dinitrothiophene

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An In-depth Technical Guide to the Molecular Structure of **2,5-Dibromo-3,4-dinitrothiophene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the molecular structure and chemical properties of **2,5-Dibromo-3,4-dinitrothiophene**. We delve into its synthesis, detailed crystallographic structure, and spectroscopic characteristics. The document further explores the compound's reactivity, underpinned by its unique electronic and steric features, and its applications as a versatile building block in medicinal chemistry and materials science. This guide is intended to serve as a critical resource for researchers leveraging this compound in complex organic synthesis.

Introduction

2,5-Dibromo-3,4-dinitrothiophene is a highly functionalized thiophene derivative characterized by the presence of two bromine atoms at the 2 and 5 positions and two electron-withdrawing nitro groups at the 3 and 4 positions.^[1] This substitution pattern imparts a unique reactivity profile, making it a valuable intermediate in a variety of synthetic applications.^{[1][2]} The electron-deficient nature of the thiophene ring, coupled with the presence of reactive bromine substituents, allows for a wide range of chemical transformations. This guide will elucidate the key structural features of this compound, providing a foundational understanding for its strategic use in the synthesis of novel materials and potential therapeutic agents.

Synthesis and Spectroscopic Profile

The preparation of **2,5-Dibromo-3,4-dinitrothiophene** is typically achieved through the electrophilic nitration of 2,5-dibromothiophene.^{[3][4]} The strong electron-withdrawing effect of the bromine atoms deactivates the thiophene ring, necessitating potent nitrating conditions to achieve dinitration.

Synthetic Protocol

A common and effective method for the synthesis of **2,5-Dibromo-3,4-dinitrothiophene** involves the use of a mixture of concentrated nitric acid, concentrated sulfuric acid, and fuming sulfuric acid.^{[3][4]}

Experimental Protocol:

- In a three-necked flask equipped with a stirrer and cooled in an ice bath, combine 5 mL of concentrated sulfuric acid and 5 mL of fuming sulfuric acid.
- Slowly add 1 mL of 2,5-dibromothiophene to the mixed acid, ensuring the temperature is maintained below 20°C. Stir the mixture for 30 minutes.
- Carefully add 3 mL of concentrated nitric acid dropwise to the reaction mixture. The temperature should be kept below 30°C during the addition.
- Continue stirring the reaction mixture in the ice bath for 5 hours.
- Pour the reaction mixture onto 300 g of crushed ice and stir until the ice has completely melted.
- Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
- Recrystallize the crude product from methanol to yield pure **2,5-dibromo-3,4-dinitrothiophene** as yellow crystals.^[3]

Causality of Experimental Choices:

- **Mixed Acid System:** The combination of concentrated sulfuric acid and fuming sulfuric acid generates a highly acidic and dehydrating environment, which promotes the formation of the

nitronium ion (NO_2^+), the active electrophile in the nitration reaction.

- **Temperature Control:** The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
- **Recrystallization:** Methanol is an effective solvent for recrystallization, as the product is sparingly soluble at low temperatures but readily soluble at higher temperatures, allowing for the removal of impurities.

Spectroscopic Data

The structural confirmation of **2,5-Dibromo-3,4-dinitrothiophene** is achieved through various spectroscopic techniques. While a detailed experimental spectrum is not publicly available, the expected characteristics can be inferred.

Technique	Expected Observations
^{13}C NMR	Due to the molecule's symmetry, only two signals for the thiophene ring carbons would be expected: one for the bromine-bearing carbons (C2, C5) and one for the nitro-bearing carbons (C3, C4).
IR Spectroscopy	Strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro groups (typically around $1530\text{-}1560\text{ cm}^{-1}$ and $1340\text{-}1370\text{ cm}^{-1}$).
Mass Spectrometry	The molecular ion peak would be observed at $m/z \approx 332$, with a characteristic isotopic pattern due to the presence of two bromine atoms.

Molecular and Crystal Structure

The definitive molecular structure of **2,5-Dibromo-3,4-dinitrothiophene** has been determined by single-crystal X-ray diffraction.[4] This analysis provides precise information on bond lengths, bond angles, and the overall geometry of the molecule.

Crystallographic Data

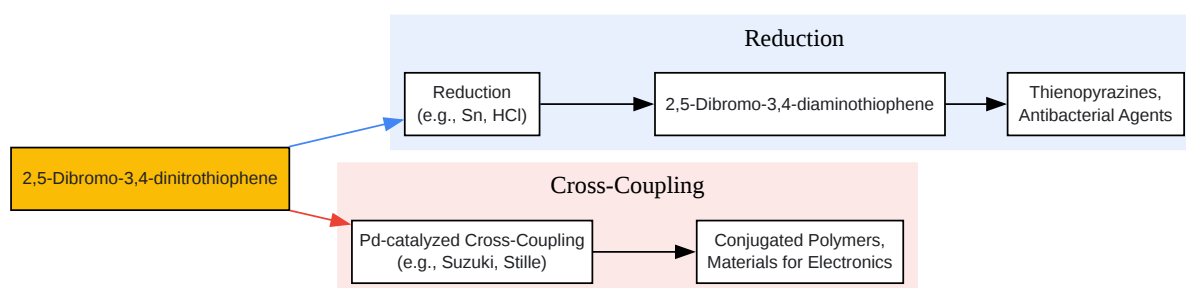
2,5-Dibromo-3,4-dinitrothiophene crystallizes in the monoclinic space group C2/c.[4] The key crystallographic parameters are summarized in the table below.

Parameter	Value[4]
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	14.547(3)
b (Å)	7.3534(15)
c (Å)	10.775(2)
** β (°) **	128.89(3)
Z	4

a, b, c = unit cell dimensions; β = unit cell angle; Z = number of molecules per unit cell.

Molecular Geometry

The X-ray structure reveals a planar thiophene ring. The nitro groups are slightly twisted out of the plane of the thiophene ring, a common feature in sterically crowded aromatic systems. The solid-state structure is stabilized by halogen-bonding interactions between the bromine atoms and the oxygen atoms of the nitro groups of adjacent molecules.[4]



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Caption: Key reaction pathways of **2,5-Dibromo-3,4-dinitrothiophene**.

Conclusion

2,5-Dibromo-3,4-dinitrothiophene is a synthetically versatile building block with a well-defined molecular structure. Its preparation is straightforward, and its reactivity is characterized by the distinct functionalities of its nitro and bromo substituents. The detailed crystallographic and spectroscopic data, combined with its predictable reactivity, make it an invaluable tool for chemists in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge necessary for the effective application of this compound in advanced synthetic endeavors.

References

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